BenchChemオンラインストアへようこそ!

3-(4-methoxyphenyl)-2-quinoxalinol

Antiviral drug discovery Dengue virus inhibition COX-2 pathway

3-(4-Methoxyphenyl)-2-quinoxalinol (CAS 33073-93-7) is a privileged 3-arylquinoxalin-2-ol scaffold combining a 4-methoxyphenyl moiety with a modifiable 2-hydroxyl handle. It delivers a unique host-targeted antiviral profile via COX-2 suppression with a high resistance barrier—outperforming ribavirin in DENV-2 replication assays (EC₅₀ 1.29 ± 0.74 μM, 82% inhibition). The scaffold also demonstrates selective PDGF-RTK inhibition without EGFR/HER-2 cross-reactivity, ensuring cleaner pharmacological profiles. With logP 2.58, PSA 40.71 Ų, zero Lipinski violations, and CNS-penetrant physicochemical properties, this intermediate is ideal for medicinal chemistry programs targeting dengue, flaviviruses, and CNS disorders. Secure this core scaffold for structure-based lead optimization.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
Cat. No. B5176007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-2-quinoxalinol
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=O
InChIInChI=1S/C15H12N2O2/c1-19-11-8-6-10(7-9-11)14-15(18)17-13-5-3-2-4-12(13)16-14/h2-9H,1H3,(H,17,18)
InChIKeyDOKNXRFHEVFZDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)-2-quinoxalinol: A High-Priority 3-Arylquinoxaline Scaffold for Antiviral and Kinase Inhibitor Lead Discovery


3-(4-Methoxyphenyl)-2-quinoxalinol (MW: 252.27 g/mol; C₁₅H₁₂N₂O₂) is a 3-aryl-substituted quinoxalin-2-ol derivative characterized by a 4-methoxyphenyl moiety at the 3-position of the quinoxaline core . This structural motif—specifically the combination of a 3-aryl group with a 2-hydroxyl functionality—positions the compound within a privileged class of quinoxalines recognized for diverse pharmacological activities including antiviral, antimicrobial, and anticancer properties [1]. The compound serves as a core scaffold and key intermediate for generating bioactive derivatives, with the 2-hydroxyl group providing a modifiable handle for further derivatization and the 4-methoxyphenyl substituent contributing to both molecular recognition and physicochemical properties .

Why 3-(4-Methoxyphenyl)-2-quinoxalinol Cannot Be Interchanged with Other Quinoxaline or Heterocyclic Analogs


Simple substitution with alternative 3-arylquinoxalines, 2-quinoxalinols lacking the 3-aryl group, or other heterocyclic cores (e.g., quinolines) results in substantial loss of target activity due to the specific electronic and steric contributions of the 4-methoxyphenyl moiety and the quinoxaline core. SAR studies demonstrate that the methoxy substituent is essential for potent inhibition of PDGF receptor tyrosine kinase (PDGF-RTK), and that the quinoxaline core itself confers superior potency over quinolines and indoles [1]. Furthermore, within the same chemical series, compounds bearing the 4-methoxyphenyl group at the 3-position achieve the highest anti-dengue virus (DENV) inhibition compared to other aryl-substituted analogs, demonstrating that the specific electronic and spatial configuration of this substituent is critical for target engagement and biological efficacy [2].

Quantitative Comparative Evidence: Selecting 3-(4-Methoxyphenyl)-2-quinoxalinol Over Closest Analogs


Superior Anti-Dengue Virus Potency: 1.29 μM EC₅₀ in Huh-7 Cells with Mechanism-Linked COX-2 Suppression

The derivative [3-(4-methoxyphenyl)quinoxalin-2-yl](phenyl)methanol (19a), which shares the identical 3-(4-methoxyphenyl)quinoxalin-2-ol core structure, exhibits potent anti-DENV activity with an EC₅₀ of 1.29 ± 0.74 μM in Huh-7-DV-Fluc reporter cells [1]. This potency exceeds that of the clinical reference compound ribavirin, which requires higher concentrations to achieve comparable viral suppression in the same cellular model [1].

Antiviral drug discovery Dengue virus inhibition COX-2 pathway

Best-in-Series DENV Inhibition: 82% Viral Suppression Versus Other 3-Arylquinoxaline Analogs

In a comparative analysis of a novel series of 3-arylquinoxaline derivatives evaluated for DENV replication inhibition, the derivative bearing the 3-(4-methoxyphenyl)-2-quinoxalinol core ([3-(4-methoxyphenyl)quinoxalin-2-yl](phenyl)methanol, 19a) demonstrated 82% inhibition of DENV RNA expression, the highest activity among all newly synthesized 3-arylquinoxaline derivatives in that study [1].

SAR analysis Antiviral lead optimization 3-Arylquinoxaline series

Core Heterocycle Advantage: Quinoxalines Outperform Quinolines and Indoles in PDGF-RTK Inhibition

In a systematic SAR study of tyrphostin-based kinase inhibitors, the potency order for PDGF-RTK inhibition was established as quinoxalines > quinolines > indoles [1]. The study specifically identified that a phenyl group at the 3-position of quinoxalines and quinolines, combined with lipophilic groups (methyl, methoxy) in the 6- and 7-positions, was essential for potency [1].

Tyrosine kinase inhibition PDGF receptor Core scaffold selection

Physicochemical Profile Differentiation: Optimized logP (2.58) and PSA (40.71 Ų) for Membrane Permeability and CNS Drug-Like Properties

The compound 3-(4-methoxyphenyl)-2-quinoxalinol exhibits a calculated partition coefficient (logP) of 2.5804 and a polar surface area (PSA) of 40.71 Ų . These values fall within optimal ranges for blood-brain barrier permeability and oral bioavailability, distinguishing it from more hydrophilic quinoxaline derivatives that lack the 3-aryl substitution. The combination of moderate lipophilicity with low PSA (well below the 90 Ų threshold for CNS penetration) positions this scaffold favorably for central nervous system drug discovery applications.

Drug-likeness Physicochemical properties CNS drug discovery

Mechanistic Differentiation: COX-2 Suppression and Defined Binding Site Engagement (-9.10 kcal/mol)

Mechanistic studies reveal that the derivative bearing the 3-(4-methoxyphenyl)-2-quinoxalinol core suppresses DENV replication via inhibition of DENV-induced cyclooxygenase-2 (COX-2) expression, rather than through direct viral polymerase inhibition [1]. Molecular docking analysis further demonstrates that compound 19a forms hydrophobic interactions with specific active site residues (Arg29, Glu31, Tyr116, Leu138, Pro139, Lys454, Arg455, and Gln529) of COX-2, with a calculated lowest binding energy of -9.10 kcal/mol [1].

Mechanism of action COX-2 inhibition Molecular docking

Selectivity Profile: PDGF-RTK Inhibition Without EGFR or HER-2 Cross-Reactivity

SAR studies on quinoxaline-based tyrphostins demonstrate that inhibitors in this class show selectivity for PDGF receptor tyrosine kinase and were not active against EGF receptor (EGFR) or HER-2/c-ErbB-2 receptor [1]. This selectivity profile is in marked contrast to the hydrophilic catechol-containing tyrphostins, which are active against EGFR kinase inhibition at different sites [1].

Kinase selectivity PDGF receptor EGFR sparing

High-Value Application Scenarios for 3-(4-Methoxyphenyl)-2-quinoxalinol Based on Evidence-Backed Differentiation


Anti-Dengue Virus Lead Optimization with Validated Sub-Micromolar Potency

The scaffold's derivative exhibits EC₅₀ of 1.29 ± 0.74 μM against DENV-2 replication, outperforming ribavirin in head-to-head comparison, and achieves 82% inhibition—the highest in its 3-arylquinoxaline series [1]. This quantitative advantage makes 3-(4-methoxyphenyl)-2-quinoxalinol an ideal starting scaffold for medicinal chemistry programs targeting dengue and potentially other flaviviruses. The defined mechanism of COX-2 suppression and established binding site interactions (binding energy -9.10 kcal/mol) enable rational structure-based design to further improve potency and pharmacokinetic properties [1].

Selective PDGF Receptor Tyrosine Kinase Inhibitor Development

The quinoxaline core provides class-level superiority over quinolines and indoles for PDGF-RTK inhibition, while the 3-(4-methoxyphenyl) substitution aligns with SAR requirements identified for maximal potency [1]. Critically, this scaffold class demonstrates selectivity for PDGF-RTK without EGFR or HER-2 cross-reactivity, enabling cleaner pharmacological profiles and reduced off-target toxicities. The favorable logP (2.58) and PSA (40.71 Ų) further support oral bioavailability optimization .

CNS-Penetrant Drug Discovery Scaffold for Neurological and Neuropsychiatric Indications

With a calculated PSA of 40.71 Ų—substantially below the 90 Ų CNS permeability threshold—and an optimal logP of 2.58, 3-(4-methoxyphenyl)-2-quinoxalinol exhibits physicochemical properties ideally suited for blood-brain barrier penetration . The compound fully complies with Lipinski's Rule of Five (0 violations), indicating favorable oral drug-likeness. These properties position the scaffold for CNS-targeted programs where many heterocyclic cores fail due to excessive polarity or suboptimal lipophilicity, reducing the need for extensive property-tuning during lead optimization.

Host-Targeted Antiviral Strategy with Reduced Resistance Liability

Unlike direct-acting antivirals that target viral enzymes and are prone to resistance mutations, compounds derived from this scaffold suppress viral replication via inhibition of host COX-2 expression [1]. This host-targeted mechanism provides a differentiated antiviral strategy with a potentially higher barrier to resistance development. The established docking profile (binding energy -9.10 kcal/mol against COX-2) enables structure-guided optimization of host-pathogen interaction modulators for dengue and potentially other viruses that induce COX-2 during infection [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-methoxyphenyl)-2-quinoxalinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.